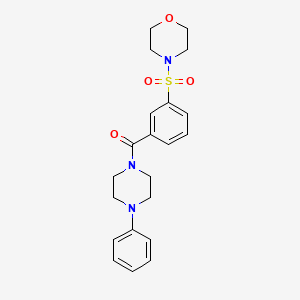

3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone

Description

3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone is a synthetic organic compound characterized by a morpholine sulfonyl group attached to a phenyl ring, which is further linked via a ketone bridge to a 4-phenylpiperazine moiety. This structure combines aromatic, sulfonamide, and piperazine elements, making it a candidate for diverse pharmacological applications, particularly in targeting receptors or enzymes where such functional groups are critical for binding.

Properties

Molecular Formula |

C21H25N3O4S |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(3-morpholin-4-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C21H25N3O4S/c25-21(23-11-9-22(10-12-23)19-6-2-1-3-7-19)18-5-4-8-20(17-18)29(26,27)24-13-15-28-16-14-24/h1-8,17H,9-16H2 |

InChI Key |

WJRCVASZYXXARL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that derivatives of piperazine, including this compound, may exhibit serotonin reuptake inhibition. This mechanism is crucial for the treatment of mood disorders such as depression and anxiety disorders . The structural features of 3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone suggest potential efficacy in modulating serotonin levels in the brain.

- Anticancer Properties : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The sulfonamide group in this compound may enhance its interaction with specific cellular targets involved in tumor growth regulation .

- Neuropharmacological Effects : The piperazine moiety is known for its neuroactive properties. Compounds containing this structure have been investigated for their ability to interact with dopamine receptors, which are pivotal in the treatment of schizophrenia and other neurological disorders .

Case Studies

Biochemical Mechanisms

Understanding the biochemical interactions of this compound is essential for its application:

- Serotonin Reuptake Inhibition : The compound's ability to inhibit serotonin transporters can lead to increased serotonin availability in synaptic clefts, aiding mood regulation.

- Dopamine Receptor Interaction : Its structural components allow it to bind to dopamine receptors, potentially influencing pathways associated with reward and motivation.

Mechanism of Action

The mechanism by which 3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone, highlighting differences in substituents and their implications:

Key Findings:

Halogenation Effects : The introduction of chloro and fluoro groups (e.g., in ) may improve binding affinity to hydrophobic enzyme pockets or enhance metabolic stability, as seen in COX-2 inhibitors like .

Sulfonyl Group Variations : Replacing the morpholine sulfonyl group with methylsulfonyl () or aziridine () impacts solubility and target engagement. For instance, methylsulfonyl in enhances COX-2 selectivity.

Biological Activity

The compound 3-(Morpholin-4-ylsulfonyl)phenyl 4-phenylpiperazinyl ketone is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a morpholine ring, a sulfonamide group, and a piperazine moiety, which are critical for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

- PI3K Inhibition : It has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Receptor Modulation : The compound may act as an antagonist at certain receptors involved in neurotransmission, thereby influencing mood and anxiety-related behaviors. This has implications for treating psychiatric disorders .

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through the modulation of cytokine release .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Result | Reference |

|---|---|---|

| PI3K Inhibition | IC50 = 50 nM | |

| Cytotoxicity (Cancer Cells) | IC50 = 25 µM | |

| Anti-inflammatory Activity | Reduced TNF-alpha by 40% at 10 µM |

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models:

- Cancer Models : In xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .

- Behavioral Studies : Animal studies assessing anxiety-like behaviors showed that administration led to decreased anxiety levels, indicating potential use in treating anxiety disorders .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cancer Treatment :

- Case Study on Anxiety Disorders :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.